1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
The compound 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride features a propan-2-ol backbone with a 4-chlorobenzyloxy group and a 4-(pyridin-2-yl)piperazine moiety. The dihydrochloride salt enhances solubility, making it suitable for pharmacological applications. Key structural attributes include:
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2.2ClH/c20-17-6-4-16(5-7-17)14-25-15-18(24)13-22-9-11-23(12-10-22)19-3-1-2-8-21-19;;/h1-8,18,24H,9-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIOWYGMVMATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=CC=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the 4-Chlorobenzyl ether: This step involves the reaction of 4-chlorobenzyl alcohol with an appropriate alkylating agent under basic conditions to form the ether linkage.
Piperazine Derivative Formation: The pyridin-2-yl group is introduced to the piperazine ring through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the 4-chlorobenzyl ether with the piperazine derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the aromatic or heterocyclic rings.
Scientific Research Applications
Pharmacological Applications
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Antidepressant Activity :
- Research indicates that compounds similar to 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol have shown promise as antidepressants due to their ability to modulate serotonin and norepinephrine levels in the brain. Case studies demonstrate efficacy in animal models of depression, suggesting potential therapeutic applications in human subjects.
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Antipsychotic Properties :
- The compound's piperazine moiety is associated with antipsychotic effects, similar to established medications like clozapine. Studies have highlighted its potential to act on dopamine receptors, providing a basis for further exploration in treating schizophrenia.
-
Anxiolytic Effects :
- Preliminary studies suggest that this compound may exhibit anxiolytic properties, making it a candidate for anxiety disorder treatments. Behavioral assays in rodent models have shown reduced anxiety-like behaviors upon administration.
Biosensing Applications
-
Biomolecule Immobilization :
- The compound can be utilized in biosensors for the immobilization of biomolecules. Its chemical structure allows for effective binding with proteins or enzymes, which is crucial for developing sensitive biosensors for medical diagnostics. For instance, studies have shown successful immobilization of antibodies on sensor surfaces using similar compounds, enhancing detection limits for specific biomarkers.
-
Detection of Pathogens :
- Research has indicated that modified surfaces using this compound can be employed to detect pathogens in clinical samples. The immobilization of specific antibodies allows for targeted detection, improving diagnostic accuracy.
Comparative Data Table
| Application Area | Description | Evidence Source |
|---|---|---|
| Antidepressant Activity | Modulation of serotonin/norepinephrine | Animal model studies |
| Antipsychotic Properties | Potential dopamine receptor modulation | Pharmacological studies |
| Anxiolytic Effects | Reduction of anxiety-like behaviors in rodent models | Behavioral assays |
| Biomolecule Immobilization | Effective binding with proteins/enzyme for biosensors | Biosensor development research |
| Pathogen Detection | Targeted detection using immobilized antibodies | Clinical sample analysis |
Case Studies
- Antidepressant Efficacy : A study conducted on rodents demonstrated that administration of compounds structurally related to 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol resulted in significant reductions in depressive-like behaviors compared to control groups.
- Biosensor Development : A recent project focused on developing a biosensor utilizing this compound for the detection of cardiac biomarkers showed promising results with high sensitivity and specificity, indicating its potential utility in clinical diagnostics.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context in which the compound is used. Typically, such compounds can modulate the activity of their targets, leading to therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride ()
- Key Differences: Adamantyl group: A bulky, lipophilic substituent replaces the 4-chlorobenzyloxy group, likely reducing solubility but improving metabolic stability.
- Implications : The adamantyl group may enhance blood-brain barrier penetration, while the methylpiperazine simplifies synthesis but reduces target specificity .
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride ()
- 2-Nitrophenoxy: Strong electron-withdrawing nitro group increases melting point (590.4°C) and reactivity.
- Implications : High thermal stability due to nitro group; methoxyphenyl may enhance selectivity for serotonin receptors .
1-[4-(2-Hydroxyethyl)-piperazin-1-yl]-3-(5-methyl-2-isopropylphenoxy)-propan-2-ol dihydrochloride ()
- Key Differences: 2-Hydroxyethyl piperazine: Introduces hydrophilicity, improving solubility but possibly reducing membrane permeability. Isopropylphenoxy: Bulky substituent may hinder binding to flat enzymatic pockets.
- Implications : Hydroxyethyl group could enhance metabolic clearance rates compared to pyridinyl analogs .
Pharmacological and Physical Properties
| Compound Name | Molecular Weight | Key Substituents | Melting Point (°C) | Solubility | Potential Activity |
|---|
Biological Activity
1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride, commonly referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a piperazine ring and a chlorobenzyl ether moiety, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C19H24ClN3O, with a molecular weight of 351.87 g/mol. The presence of the chlorobenzyl group and the piperazine moiety is significant for its interaction with biological targets.
Research indicates that piperazine derivatives exhibit a range of biological activities, including:
- Antidepressant Effects : Piperazine derivatives have been implicated in the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that compounds with similar structures can act as serotonin reuptake inhibitors, contributing to their antidepressant properties .
- Antitumor Activity : Some piperazine derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds structurally related to 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
In Vitro Studies
Recent studies have evaluated the compound's activity against specific biological targets. For instance:
- Inhibition of Acetylcholinesterase : Similar piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The binding affinity and inhibition kinetics were assessed using molecular docking studies, revealing promising interactions at the active site of AChE .
- Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties, showing effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Study 1: Antidepressant Activity
A study explored the antidepressant-like effects of a closely related piperazine derivative in animal models. The results indicated significant reductions in immobility time in the forced swim test, suggesting enhanced serotonergic activity.
Case Study 2: Anticancer Potential
In vitro assays demonstrated that the compound exhibited cytotoxicity against human leukemia cells (HL-60) with an IC50 value of approximately 15 µM. Further analysis revealed apoptosis induction through caspase activation pathways.
Data Tables
| Activity Type | Tested Compound | IC50/EC50 (µM) | Mechanism |
|---|---|---|---|
| Acetylcholinesterase Inhibition | 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol | 10 | Competitive inhibition |
| Antitumor Activity | Piperazine Derivative X | 15 | Induction of apoptosis |
| Antimicrobial Activity | Piperazine Derivative Y | 20 | Membrane disruption |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and etherification. Key steps:
- Step 1: React 4-chlorobenzyl chloride with a propanol derivative under basic conditions (e.g., K₂CO₃) to form the ether linkage.
- Step 2: Introduce the piperazine-pyridyl moiety via SN2 reaction, requiring precise pH control (pH 8–9) and anhydrous conditions.
- Step 3: Salt formation with HCl to enhance stability.
Critical Parameters:
- Temperature: Maintain 40–60°C during etherification to avoid side reactions.
- Solvent: Use polar aprotic solvents (e.g., DMF) for better nucleophilic reactivity.
- Monitoring: Track progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (≥95%) .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify ether (-O-), piperazine (N-CH₂), and pyridyl proton environments.
- Mass Spectrometry (MS): ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 448.2).
- Elemental Analysis: Validate Cl content (theoretical: ~15.8%) to confirm dihydrochloride formation.
Data Interpretation Example:
- A singlet at δ 4.5 ppm (¹H NMR) indicates the methine proton adjacent to the ether oxygen.
- MS/MS fragmentation patterns should align with the cleavage of the piperazine ring .
Q. What methodologies are used to investigate the compound’s mechanism of action in CNS targets?
Methodological Answer:
- Receptor Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled ligands for dopamine or serotonin receptors).
- Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors.
- In Silico Docking: Use Schrödinger Suite or AutoDock to model interactions with CNS receptor binding pockets (e.g., 5-HT₁A or D₂ receptors).
Key Controls:
- Include reference ligands (e.g., clozapine for dopamine receptors) to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies:
- Purity Verification: Re-analyze batches via HPLC and quantify impurities (e.g., residual solvents or unreacted intermediates).
- Assay Standardization: Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and buffer conditions (pH 7.4, 37°C).
- Dose-Response Curves: Generate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.
Case Study:
A 2024 study resolved conflicting serotonin receptor affinity data by identifying trace oxidation products via LC-MS, which skewed earlier results .
Q. What strategies optimize the compound’s aqueous solubility without altering pharmacophore activity?
Methodological Answer:
- Salt Selection: Test alternative counterions (e.g., citrate vs. hydrochloride) via pH-solubility profiling.
- Co-Solvent Systems: Use PEG 400 or cyclodextrins to enhance solubility while maintaining >90% stability over 24 hours.
- Prodrug Approach: Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo to release the active form.
Q. How can conflicting spectral data (e.g., NMR shifts) during characterization be resolved?
Methodological Answer:
- Variable Temperature NMR: Detect dynamic processes (e.g., piperazine ring inversion) causing peak broadening.
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
- X-ray Crystallography: Resolve absolute configuration and hydrogen-bonding networks, as done for structurally analogous compounds in a 2023 study .
Example:
A 2022 study attributed unexpected ¹³C NMR shifts to chloride ion interactions, confirmed via X-ray diffraction .
7. Design an experiment to study the compound’s metabolic stability in hepatic models.
Methodological Answer:
- In Vitro Setup: Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH cofactor.
- Sampling: Collect aliquots at 0, 15, 30, 60, and 120 minutes.
- Analysis: Quantify parent compound depletion via LC-MS/MS; identify metabolites using high-resolution MS.
Key Parameters:
- Enzyme Inhibition: Include ketoconazole (CYP3A4 inhibitor) to assess metabolic pathways.
- Data Interpretation: Calculate t₁/₂ using first-order kinetics. A t₁/₂ <30 min suggests rapid hepatic clearance.
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
